3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone
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Overview
Description
3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone undergoes several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine and pyridazinone rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or pyridazinone rings .
Scientific Research Applications
3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: Employed in the study of biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone include:
- 3-[2-(methylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone
- 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-chlorophenyl)-4(1H)-pyridazinone
- 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methoxyphenyl)-4(1H)-pyridazinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-ethylsulfanylpyrimidin-4-yl)-1-(4-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-3-23-17-18-10-8-14(19-17)16-15(22)9-11-21(20-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHNTMULVZWCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=N1)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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